Product packaging for Fluprostenol isopropyl ester-d4(Cat. No.:)

Fluprostenol isopropyl ester-d4

Cat. No.: B1163590
M. Wt: 504.6
InChI Key: MKPLKVHSHYCHOC-NJJUMLOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Prostaglandin (B15479496) F2α Analog Research

Prostaglandin F2α and its analogs are a class of lipid compounds that mediate a wide range of physiological effects in the body. nih.gov Fluprostenol (B1673476) is a metabolically stable and potent analog of PGF2α that acts as a selective agonist for the FP receptor. caymanchem.com Research has demonstrated that fluprostenol is a more potent luteolytic agent than PGF2α itself in certain animal models. caymanchem.com

Fluprostenol isopropyl ester is the isopropyl ester prodrug of fluprostenol, meaning it is converted into the active form, fluprostenol, within the body. caymanchem.com This prodrug form is utilized in pharmaceutical applications. caymanchem.comglpbio.com Like its parent compound, fluprostenol isopropyl ester is a potent FP receptor agonist. caymanchem.com The study of PGF2α analogs like fluprostenol and its ester is crucial for understanding their mechanisms of action and for the development of new therapeutic agents. nih.govnih.gov For instance, research has explored the effects of FP receptor agonists on trabecular meshwork contractility, which is relevant to conditions like glaucoma. nih.govarvojournals.org

Significance of Deuterated Analogs in Pharmacological and Metabolic Investigations

Deuterated analogs, such as fluprostenol isopropyl ester-d4, are critical tools in modern analytical chemistry, especially in techniques like mass spectrometry. clearsynth.com The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, results in a molecule with a higher mass but nearly identical chemical properties to its non-deuterated counterpart. aptochem.com This subtle difference in mass is the key to its utility.

In pharmacological and metabolic studies, deuterated compounds serve as ideal internal standards. aptochem.comscioninstruments.com When analyzing complex biological samples, such as blood or tissue, an internal standard is added in a known quantity to correct for variations that can occur during sample preparation and analysis. scioninstruments.comnih.gov Because the deuterated standard behaves almost identically to the analyte of interest during extraction, chromatography, and ionization, it allows for highly accurate and precise quantification of the target compound. aptochem.com This is particularly important for overcoming matrix effects, where other components in a sample can interfere with the measurement of the analyte. clearsynth.com

Role as a Key Research Tool in Lipid Biochemistry and Cyclooxygenase Pathway Studies

Fluprostenol isopropyl ester and its deuterated form are valuable tools for research in lipid biochemistry and the cyclooxygenase (COX) pathway. caymanchem.com The COX pathway is responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov As a PGF2α analog, fluprostenol's interactions with the FP receptor provide insights into the downstream signaling events of this pathway.

Research utilizing these compounds helps to elucidate the roles of specific prostaglandins in various physiological and pathological processes. For example, studies have investigated the anti-fibrotic effects of fluprostenol on human trabecular meshwork cells, which are mediated by its interaction with the FP receptor and its influence on factors like connective tissue growth factor and matrix metalloproteinases. researchgate.net By using deuterated standards like this compound, researchers can accurately measure the levels of the active compound in these experimental systems, leading to a more precise understanding of its biochemical and cellular effects.

PropertyDescription
Compound Name This compound
Parent Compound Fluprostenol isopropyl ester
Chemical Class Prostaglandin F2α analog
Key Feature Deuterated (contains deuterium)
Primary Application Internal standard in mass spectrometry
Research AreaApplication of this compound
Pharmacokinetics Accurate quantification of fluprostenol isopropyl ester in biological samples.
Metabolism Studies Tracing the metabolic fate of the drug.
Lipid Biochemistry Investigating the cyclooxygenase pathway and prostaglandin signaling.
Analytical Chemistry Method validation and quality control for quantitative assays.

Properties

Molecular Formula

C26H31D4F3O6

Molecular Weight

504.6

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1/i4D2,6D2

InChI Key

MKPLKVHSHYCHOC-NJJUMLOVSA-N

SMILES

O[C@@H](C[C@@H](O)[C@@H]1/C=C/[C@@H](O)COC2=CC=CC(C(F)(F)F)=C2)[C@@H]1C/C=CC([2H])([2H])C([2H])([2H])CC(OC(C)C)=O

Synonyms

Flu-Ipr-d4; 16-m-trifluoromethylphenoxy tetranor PGF2α isopropyl ester-d4

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies for Research Applications

Strategies for Deuterium (B1214612) Incorporation and Position Specificity

The introduction of deuterium into organic molecules for use as internal standards or to study metabolic pathways is a critical process in medicinal chemistry and drug development. acs.orgnih.gov The primary goal is to achieve stable labeling at positions that are not susceptible to exchange under typical physiological or analytical conditions.

Several strategies exist for incorporating deuterium into organic compounds, with the choice of method depending on the desired level and position of labeling. acs.org Common approaches include:

Hydrogen Isotope Exchange (HIE): This is a widely used method for introducing deuterium at a late stage in the synthesis. acs.org It involves the direct exchange of hydrogen atoms for deuterium via a C-H activation mechanism. acs.org Transition metal catalysts, particularly those based on iridium, are frequently employed to facilitate this exchange with high efficiency. youtube.com The regioselectivity can be challenging to control but can be influenced by directing groups within the substrate molecule. acs.orgyoutube.com For comprehensive labeling, heterogeneous catalysts like palladium on carbon (Pd/C) can be used with deuterium oxide (D₂O) as the deuterium source. nih.govresearchgate.net

Reduction of Functional Groups: Deuterium can be precisely introduced by using deuterated reducing agents. For instance, lithium aluminum deuteride (B1239839) (LiAlD₄) is a powerful reagent for the reduction of esters, carboxylic acids, and imides to deuterated alcohols or amines. nih.govnih.gov This method offers excellent position specificity, as the deuterium is incorporated at the site of the original functional group.

Dehalogenative Deuteration: This method involves the replacement of a halogen atom (like bromine or iodine) with a deuterium atom. researchgate.net It can be catalyzed by transition metals or achieved using organocatalysts, offering a targeted way to introduce deuterium at specific aromatic or aliphatic positions. researchgate.net

For a molecule like Fluprostenol (B1673476) isopropyl ester-d4, a combination of these strategies might be employed. For example, the four deuterium atoms are typically located on the ethyl group of the isopropyl ester. This specific labeling is likely achieved through the synthesis of a deuterated isopropanol (B130326) precursor, which is then used in the final esterification step of the synthesis. This "bottom-up" strategy ensures precise and stable incorporation of the deuterium atoms. nih.gov

Chemical Synthesis of Fluprostenol Isopropyl Ester-d4 and Related Labeled Compounds

The synthesis of this compound involves a multi-step process that culminates in the esterification of the fluprostenol carboxyl group with deuterated isopropanol. The general synthetic pathway for prostaglandins (B1171923) is complex, but the final labeling step is crucial for creating the research standard.

A plausible synthetic route would involve:

Synthesis of the Core Prostaglandin (B15479496) Structure: The complex core of fluprostenol is assembled through a series of stereocontrolled reactions.

Preparation of the Deuterated Reagent: Isopropanol-d4 is synthesized. A common method for this would be the reduction of acetone-d6 (B32918) with a suitable reducing agent.

Esterification: The fluprostenol free acid is reacted with the synthesized isopropanol-d4 under appropriate esterification conditions (e.g., using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or via acid catalysis) to yield the final product, this compound.

This late-stage esterification is advantageous as it allows the non-labeled prostaglandin to be synthesized in bulk, with the isotopic label introduced in one of the final steps. acs.org This approach is efficient and allows for the production of other labeled analogues by simply changing the isotopic composition of the alcohol used for esterification. Similar strategies have been successfully used to create a variety of deuterated compounds for use as internal standards in bioanalytical studies. nih.govrsc.org

Analytical Characterization and Verification of Deuterium Incorporation for Research Standards

To be used as a reliable research standard, this compound must undergo rigorous analytical characterization to confirm its structure, isotopic enrichment, and purity. isotope.com

The primary techniques used for this verification include:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for verifying the mass of the labeled compound and determining the degree of deuterium incorporation. almacgroup.comresearchgate.net By comparing the mass spectrum of the deuterated standard to its non-labeled counterpart, analysts can confirm the mass shift corresponding to the four deuterium atoms. nih.govalmacgroup.com This technique also allows for the quantification of isotopic purity, ensuring that the standard consists predominantly of the d4 species. almacgroup.comalmacgroup.com

The combination of these methods provides unambiguous confirmation of the compound's identity and the success of the isotopic labeling. nih.gov

Beyond isotopic verification, assessing the chemical purity is critical for a research standard. isotope.com Any impurities could interfere with analytical assays and lead to inaccurate results. The most common method for purity assessment is High-Performance Liquid Chromatography (HPLC). isotope.com

HPLC analysis, often coupled with a UV or mass spectrometry detector (LC-MS), separates the main compound from any synthesis-related impurities or degradation products. almacgroup.com The purity is typically reported as a percentage based on the peak area of the main component relative to the total area of all peaks in the chromatogram. For a high-quality research standard, the chemical purity is expected to be ≥98%.

Data Tables

Table 1: Properties of this compound

Property Value
Chemical Formula C₂₆H₃₁D₄F₃O₅
Exact Mass 492.26 g/mol
Isotopic Purity Typically ≥99% atom D
Chemical Purity Typically ≥98% (by HPLC)

| Primary Application | Internal standard for mass spectrometry |

Table 2: Analytical Techniques for Characterization

Technique Purpose Key Findings
High-Resolution Mass Spectrometry (HRMS) Verification of mass and isotopic enrichment. Confirms the expected mass shift due to deuterium and quantifies the percentage of the d4 isotopologue. almacgroup.comresearchgate.net
¹H NMR Spectroscopy Structural confirmation and verification of deuterium location. Shows the absence of proton signals at the labeled positions. nih.gov
²H NMR Spectroscopy Direct detection of deuterium. Confirms the presence and location of deuterium atoms. nih.gov

| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity. | Separates the main compound from impurities to determine purity percentage. isotope.com |

Advanced Analytical Techniques and Method Development for Fluprostenol Isopropyl Ester D4 in Research

Role as an Internal Standard in Quantitative Bioanalysis

Fluprostenol (B1673476) isopropyl ester-d4 is a deuterated form of Fluprostenol isopropyl ester, meaning it contains four deuterium (B1214612) atoms. caymanchem.com This isotopic labeling makes it an ideal internal standard for the quantification of its non-deuterated counterpart, Fluprostenol isopropyl ester (also known as Travoprost), in complex biological samples. netascientific.com Its primary application in research is to improve the accuracy and precision of quantitative analytical methods by correcting for procedural variations. caymanchem.comnetascientific.com

In quantitative bioanalysis using LC-MS/MS, Fluprostenol isopropyl ester-d4 is added at a known concentration to a biological sample at the beginning of the preparation process. tum.de Because its chemical and physical properties are nearly identical to the non-labeled analyte, it behaves similarly during extraction, chromatography, and ionization. biotage.com The key difference is its higher molecular weight, which allows the mass spectrometer to detect and differentiate it from the target analyte. tum.de

LC-MS/MS applications heavily rely on stable isotopically labeled standards to compensate for analyte loss during sample cleanup and to correct for matrix effects, such as ion suppression or enhancement, which can significantly impact measurement accuracy. nih.govnih.gov By calculating the peak area ratio of the analyte to the internal standard, researchers can achieve precise and accurate quantification, as this ratio remains stable even if absolute signal intensities fluctuate between samples. tum.denih.gov

Similar to its role in LC-MS, this compound serves as an effective internal standard in GC-MS analyses. caymanchem.comnetascientific.com The use of a stable isotope-labeled standard is crucial in GC-MS, where samples often require derivatization to increase their volatility and thermal stability. The internal standard accounts for any variability or incomplete reactions during this derivatization step, as well as for any losses that may occur during sample injection into the gas chromatograph. wikipedia.org The co-eluting labeled and unlabeled compounds are then separated by the mass spectrometer based on their mass-to-charge ratio, allowing for reliable quantification. In some gas chromatography analyses, the use of isotope dilution can reduce the uncertainty of measurement results from 5% down to 1%. wikipedia.org

Stable Isotope Dilution Assay (SIDA) is considered a gold-standard method for quantitative analysis, particularly when coupled with mass spectrometry. tum.dewikipedia.org The fundamental principle involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., this compound) to the sample before any processing occurs. wikipedia.org This "spiked" sample is then homogenized, and the labeled standard equilibrates with the unlabeled analyte naturally present in the matrix. biotage.com

The key advantages of SIDA are:

High Accuracy and Precision : By using the analyte itself as the standard, SIDA corrects for variations at every stage of the analytical process, including extraction, derivatization, and injection. tum.dewikipedia.org This minimizes errors and leads to highly reliable results.

Correction for Sample Loss : Any loss of the analyte during the extensive sample preparation process is mirrored by a proportional loss of the internal standard. nih.gov Since quantification is based on the ratio of the two, the final calculated concentration remains unaffected. biotage.com

Compensation for Matrix Effects : In mass spectrometry, components of the biological matrix (e.g., salts, lipids) can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. tum.de Because the stable isotope-labeled standard has virtually identical physicochemical properties, it experiences the same matrix effects, and the ratio between the standard and the analyte remains constant, ensuring accurate measurement. nih.gov

Chromatographic Methodologies for Separation and Quantification in Research Matrices

The accurate quantification of Fluprostenol isopropyl ester using its deuterated internal standard requires robust chromatographic methods to separate it from endogenous interferences within complex research matrices like plasma or tissue homogenates. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the predominant technique for analyzing prostaglandin (B15479496) analogs like Fluprostenol isopropyl ester. Method development focuses on optimizing separation efficiency and sensitivity. A typical HPLC setup involves reverse-phase chromatography.

Below is a table of representative HPLC system parameters for the analysis of prostaglandin analogs.

ParameterTypical SettingPurpose
HPLC Column C18 (Octadecyl-bonded silica), e.g., 50 x 2.1 mm, 1.8 µm particle sizeProvides hydrophobic retention necessary to separate prostaglandin analogs from polar matrix components.
Mobile Phase A Water with an acidic modifier (e.g., 0.1% Formic Acid)The aqueous component of the gradient. The acid improves peak shape and ionization efficiency in positive ion mode ESI.
Mobile Phase B Acetonitrile or Methanol (B129727) with an acidic modifier (e.g., 0.1% Formic Acid)The organic solvent used to elute the analyte from the column.
Gradient Elution A time-programmed gradient from low to high percentage of Mobile Phase BEnsures that compounds with different polarities are effectively separated and eluted as sharp peaks.
Flow Rate 0.2 - 0.5 mL/minOptimized for the column dimensions to achieve efficient separation without generating excessive backpressure.
Column Temperature 30 - 40 °CMaintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity.
Injection Volume 5 - 20 µLA small volume of the prepared sample extract is injected to prevent column overloading.
Detector Tandem Mass Spectrometer (MS/MS)Provides high selectivity and sensitivity for detecting and quantifying the analyte and its d4-internal standard. nih.gov

This table presents typical parameters; specific values are optimized for each individual assay.

Effective sample preparation is critical to remove interfering substances from biological matrices and to concentrate the analyte before HPLC analysis. nih.gov Solid-Phase Extraction (SPE) is a widely used and robust technique for purifying and concentrating prostaglandins (B1171923) and their analogs from samples like plasma, urine, and tissue homogenates. nih.govnih.gov

The SPE process for Fluprostenol isopropyl ester typically uses a reversed-phase sorbent, such as octadecyl-bonded silica (B1680970) (C18). nih.gov The general steps are as follows:

Conditioning : The SPE cartridge is first activated with an organic solvent like methanol, followed by equilibration with an aqueous solution (e.g., water or a buffer). This prepares the sorbent for sample loading.

Sample Loading : The biological sample, to which this compound has been added, is often acidified (e.g., with 1% formic acid) to ensure the analyte is in a neutral, less polar form. nih.gov The sample is then loaded onto the cartridge. The analyte and its internal standard are retained on the hydrophobic sorbent, while polar interferences like salts pass through.

Washing : The cartridge is washed with a weak aqueous-organic solvent mixture. This step removes weakly retained, interfering compounds without dislodging the analyte of interest.

Elution : The purified analyte and internal standard are eluted from the cartridge using a strong organic solvent, such as methanol or acetonitrile. This eluate, now concentrated and cleaned, is typically evaporated to dryness and reconstituted in a small volume of the initial HPLC mobile phase for injection into the LC-MS/MS system. nih.gov

Rigorous Method Validation in Preclinical and Research Settings

The validation of analytical methods is a crucial step in preclinical research to ensure that the data generated is reliable and reproducible. For compounds like this compound, which is often used as an internal standard in the analysis of its non-deuterated counterpart, travoprost (B1681362), this process is governed by stringent guidelines. Method validation demonstrates that the analytical procedure is suitable for its intended purpose.

A key example of such rigorous validation can be seen in the development of a quantitative method for the analysis of travoprost and its active metabolite, fluprostenol (the free acid), in human plasma. In such studies, a tetradeuterated analog of the travoprost free acid is commonly used as the internal standard (IS). nih.gov The validation process for these methods encompasses a comprehensive assessment of accuracy, precision, sensitivity, specificity, recovery, and stability.

Assessment of Accuracy, Precision, and Sensitivity in Research Studies

The accuracy and precision of an analytical method are fundamental to its validity. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of travoprost using a deuterated internal standard, validation is performed by analyzing quality control (QC) samples at multiple concentration levels. nih.gov For instance, a validated concentration range for travoprost free acid in human plasma was established from 0.010 to 3.00 ng/mL using a 1.0 mL plasma aliquot. nih.gov

Table 1: Illustrative Accuracy and Precision Data for an LC-MS/MS Method

QC Concentration (ng/mL) Mean Measured Concentration (ng/mL) Accuracy (%) Precision (CV, %)
0.025 0.026 104.0 5.8
0.250 0.245 98.0 3.2

This table represents typical data from a method validation for a related compound, demonstrating the expected performance of an LC-MS/MS assay using a deuterated internal standard.

The sensitivity of such methods is critical, especially for pharmacokinetic studies where concentrations of the analyte can be very low. The use of deuterated internal standards like this compound helps to improve the signal-to-noise ratio, thereby enhancing the sensitivity of the assay. nih.gov For example, some enzyme-linked immunosorbent assays (ELISA) for fluprostenol report sensitivities down to approximately 16 pg/mL. caymanchem.com However, LC-MS/MS methods generally offer superior sensitivity and specificity.

Specificity and Selectivity Considerations for Complex Biological Samples

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. Selectivity is a comparative term that describes the ability of a method to distinguish the analyte from other compounds of similar structure. In the context of complex biological matrices like plasma, ensuring specificity and selectivity is a significant challenge due to the presence of numerous endogenous compounds.

The use of tandem mass spectrometry (MS/MS) is a powerful tool for achieving high specificity. By selecting specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard, the method can effectively filter out interferences. For the analysis of travoprost free acid, the [M-H]⁻ ions at m/z 457 for the analyte and m/z 461 for the tetradeuterated internal standard are monitored. nih.gov Collision-induced dissociation then generates a specific product ion, for example, the 3-trifluoromethylphenolate ion at m/z 161, for both the analyte and the internal standard, ensuring high specificity. nih.gov

Table 2: Specific Ion Transitions for Analyte and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z)
Travoprost Free Acid 457 161

This table illustrates the specific mass transitions that would be monitored in an LC-MS/MS analysis, providing a high degree of selectivity for the analyte and its deuterated internal standard.

The co-elution of the analyte and its deuterated internal standard in the liquid chromatography step further enhances the reliability of the method by compensating for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte. lcms.cz The validation process must include experiments to demonstrate the absence of interference from endogenous plasma components and any potential cross-talk between the analyte and internal standard channels.

Metabolic and Biotransformation Studies Utilizing Fluprostenol Isopropyl Ester D4 in Research Models

Investigation of Prodrug Activation and Esterase-Mediated Hydrolysis in Vitro

Fluprostenol (B1673476) isopropyl ester is a prodrug, meaning it is administered in an inactive form and must be metabolically activated in the body to exert its therapeutic effect. The activation of Fluprostenol isopropyl ester, and by extension its deuterated counterpart, is primarily achieved through esterase-mediated hydrolysis. nih.gov This process involves the cleavage of the isopropyl ester group, converting the compound into its biologically active free acid form, fluprostenol. nih.gov

In vitro studies are crucial for elucidating the specifics of this activation. These studies typically utilize various tissue homogenates or purified enzyme preparations to mimic the physiological environment. The primary enzymes responsible for this hydrolysis are esterases, which are abundant in various tissues, most notably the cornea. nih.gov The efficiency of this conversion is a key determinant of the drug's potency.

The use of Fluprostenol isopropyl ester-d4 in these in vitro systems allows researchers to accurately quantify the rate and extent of hydrolysis. By using techniques like liquid chromatography-mass spectrometry (LC-MS), the disappearance of the parent compound (the isopropyl ester) and the appearance of the active metabolite (the free acid) can be precisely measured. This provides valuable data on the enzymatic kinetics of the activation process.

In Vitro Metabolic Fate in Animal Tissue Preparations (e.g., Liver Microsomes, Ocular Tissues)

Beyond its initial activation, the metabolic fate of fluprostenol is further investigated using in vitro preparations from various animal tissues. Liver microsomes and ocular tissues are of particular interest due to their significant roles in drug metabolism and the intended site of action for many prostaglandin (B15479496) analogs, respectively. nih.govnih.gov

Liver Microsomes: The liver is the primary site of drug metabolism in the body. Incubating this compound with liver microsomes allows for the identification of metabolites formed by cytochrome P450 (CYP) enzymes and other metabolic enzymes present in this subcellular fraction. nih.govnih.gov These in vitro systems can predict the major metabolic pathways that the drug will undergo in vivo.

Ocular Tissues: For ophthalmic drugs like fluprostenol, understanding metabolism within the eye is critical. In vitro studies using ocular tissues, such as the cornea, iris-ciliary body, and retina, provide insight into local metabolic processes. As previously mentioned, the cornea is rich in esterases that facilitate the conversion of the prodrug to its active form. nih.gov Further metabolism within these tissues can influence both the efficacy and the potential for local side effects.

The data gathered from these in vitro studies are essential for building a comprehensive metabolic profile of the drug before moving into more complex in vivo animal models.

Comparative Metabolism of Deuterated and Non-Deuterated Analogs in Animal Models

A key application of this compound is in comparative metabolic studies alongside its non-deuterated (protio) counterpart. The substitution of hydrogen with deuterium (B1214612) can sometimes alter the rate of metabolism, a phenomenon known as the kinetic isotope effect. nih.govosti.gov This effect is most pronounced when the carbon-deuterium bond is broken during a rate-limiting metabolic step. nih.gov

By co-administering both the deuterated and non-deuterated compounds to animal models, researchers can precisely compare their pharmacokinetic profiles and metabolic pathways. nih.gov This "metabolic switching" approach, where deuteration may shift metabolism towards alternative pathways, can provide valuable information. osti.govosti.gov For instance, if deuteration at a specific position slows down a particular metabolic reaction, it can reveal the relative importance of different metabolic routes. juniperpublishers.com

These comparative studies are instrumental in understanding the nuances of drug metabolism and can aid in the design of new drugs with improved metabolic stability and pharmacokinetic properties. nih.gov

Identification and Characterization of Metabolites and Biotransformation Pathways

A primary goal of metabolic studies is to identify and characterize the various metabolites formed from the parent drug. For fluprostenol, several biotransformation pathways have been elucidated. Following the initial hydrolysis of the isopropyl ester, the active fluprostenol molecule undergoes further metabolism.

The major biotransformation pathways for prostaglandins (B1171923) and their analogs typically involve:

Oxidation of the 15-hydroxyl group: This is a key deactivation step. ontosight.aiwikipedia.org

β-oxidation of the carboxylic acid side chain: This shortens the upper side chain.

ω-oxidation of the lower side chain: This involves hydroxylation at or near the end of the lower side chain.

Specific metabolites of fluprostenol that have been identified include the 15-keto derivative, which is formed by the oxidation of the 15-hydroxyl group. nih.govscbt.com Further degradation can lead to the formation of dinor and tetranor metabolites through β-oxidation. The table below summarizes some of the key metabolites and related compounds.

Compound NameRole/Significance
Fluprostenol isopropyl esterProdrug form of fluprostenol. caymanchem.com
FluprostenolThe biologically active free acid. nih.govcaymanchem.com
15-keto FluprostenolA major inactive metabolite. nih.gov
5-trans FluprostenolA potential impurity in fluprostenol preparations. caymanchem.com

Role of Specific Enzyme Systems in Metabolite Formation (e.g., 15-hydroxyprostaglandin dehydrogenase)

The formation of specific metabolites is catalyzed by distinct enzyme systems. A crucial enzyme in the metabolism of prostaglandins is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . ontosight.aiwikipedia.orggrantome.com This enzyme is responsible for the oxidation of the 15-hydroxyl group to a 15-keto group, a reaction that typically leads to a significant reduction or loss of biological activity. taylorandfrancis.comuniprot.org Therefore, 15-PGDH plays a critical role in the inactivation and clearance of fluprostenol. grantome.com

The activity of 15-PGDH can be investigated in vitro using tissue homogenates or purified enzyme preparations. By incubating this compound (after its initial hydrolysis to the active acid) with these systems and analyzing the products, the rate of 15-keto metabolite formation can be determined. This provides a measure of the enzyme's efficiency in metabolizing the drug.

Species-Specific Metabolic Differences in Preclinical Animal Models

Metabolic pathways can vary significantly between different animal species and humans. nih.gov Therefore, it is essential to investigate the metabolism of a new drug candidate in several preclinical animal models to identify a species whose metabolic profile most closely resembles that of humans. nih.govmdpi.com

Studies comparing the metabolism of fluprostenol in species such as rats, rabbits, and monkeys can reveal differences in the types and quantities of metabolites produced. For example, the extent of β-oxidation or the specific sites of ω-oxidation may differ. One species might predominantly form a particular conjugate, while another may favor a different conjugation pathway. nih.gov

This compound is an invaluable tool in these comparative studies. Its use allows for accurate quantification of the parent drug and its metabolites in the plasma, urine, and feces of different animal species, providing a clear picture of species-specific absorption, distribution, metabolism, and excretion (ADME) profiles. This information is critical for selecting the most appropriate animal model for further toxicological and efficacy studies and for predicting the metabolic fate of the drug in humans. For instance, studies in horses have tracked the distribution and metabolism of radiolabeled fluprostenol. medchemexpress.cn

Preclinical Pharmacological Research Applications of Fluprostenol Isopropyl Ester D4

Receptor Binding Studies and Agonist Activity Investigations in Cellular and Tissue Models

Fluprostenol (B1673476) isopropyl ester is a prodrug that is converted into its biologically active form, (+)-fluprostenol, within the body. caymanchem.com This active metabolite is a potent and highly selective agonist for the prostaglandin (B15479496) F (FP) receptor. caymanchem.comsigmaaldrich.com

Investigations in cellular models have confirmed its agonist activity. In human embryonic kidney (HEK293) cells engineered to express the human ocular FP receptor, fluprostenol isopropyl ester was shown to be a potent agonist. caymanchem.com It effectively stimulated the receptor, leading to a cellular response. The potency of this interaction is quantified by its half-maximal effective concentration (EC50), which was determined in this cell-based assay. caymanchem.com

Table 1: Agonist Activity of Fluprostenol Isopropyl Ester

Cell LineReceptorMeasured ActivityEC50 Value
HEK293Human Ocular FP ReceptorPhosphoinositide Turnover40.2 nM caymanchem.com

Mechanistic Studies of Prostaglandin F Receptor (FP Receptor) Interactions

The primary mechanism of action for fluprostenol isopropyl ester involves its interaction with the FP receptor following its conversion to the active free acid, (+)-fluprostenol. caymanchem.com As a synthetic analog of prostaglandin F2α (PGF2α), its structure allows it to effectively bind to and activate the FP receptor, mimicking the action of the endogenous ligand. caymanchem.comnih.gov

The "prodrug" nature of fluprostenol isopropyl ester is a key aspect of its mechanism. caymanchem.comscbt.com The isopropyl ester group renders the molecule more lipophilic, which can facilitate its penetration through biological membranes like the cornea. Following administration, esterase enzymes present in tissues hydrolyze the ester bond, releasing the active carboxylic acid metabolite, fluprostenol. caymanchem.comnih.gov This enzymatic conversion is critical for its pharmacological activity, as the free acid is the species that potently interacts with the FP receptor. caymanchem.com

Investigation of Downstream Signaling Pathways (e.g., phosphoinositide turnover) in Research Cell Lines

Activation of the G-protein coupled FP receptor by fluprostenol initiates a cascade of intracellular signaling events. caymanchem.comdrugbank.com A principal pathway activated by FP receptor agonists is the phospholipase C (PLC) signaling cascade. drugbank.com

Upon agonist binding, the receptor activates PLC, which in turn catalyzes the hydrolysis of a membrane phospholipid called phosphatidylinositol 4,5-bisphosphate (PIP2). caymanchem.com This reaction generates two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This entire process is referred to as phosphoinositide turnover. Research has specifically demonstrated that fluprostenol isopropyl ester induces phosphoinositide turnover in HEK293 cells that express the human ocular FP receptor. caymanchem.com This signaling ultimately leads to the mobilization of calcium from intracellular stores, a key event in many cellular responses. drugbank.com

Table 2: FP Receptor Downstream Signaling Pathway

StepComponentActionResult
1Fluprostenol (Active Metabolite)Binds to and activates the FP Receptor. caymanchem.comReceptor conformation changes.
2Phospholipase C (PLC)Activated by the FP Receptor. drugbank.comCatalyzes hydrolysis of PIP2. caymanchem.com
3Second MessengersInositol Trisphosphate (IP3) and Diacylglycerol (DAG)Generated from PIP2 hydrolysis. caymanchem.com
4Intracellular Calcium (Ca2+)IP3 triggers release from stores.Mobilization of intracellular Ca2+. drugbank.com

Application in Animal Models for Pharmacodynamic Research

Fluprostenol isopropyl ester is utilized in various animal models to investigate its pharmacodynamic effects, particularly in the context of ophthalmic research. caymanchem.comsigmaaldrich.com One of the documented effects in these models is the induction of miosis, which is the constriction of the pupil. caymanchem.com

In a pharmacodynamic study involving conscious cats, the topical application of fluprostenol isopropyl ester to the eye was shown to induce miosis in a dose-dependent manner. caymanchem.com This demonstrates a clear, measurable physiological response to the compound in a living organism. Beyond miosis, the compound is also studied in animal models for its capacity to reduce intraocular pressure. This effect was observed in a cynomolgus monkey model of ocular hypertension. caymanchem.com

Table 3: Pharmacodynamic Effect of Fluprostenol Isopropyl Ester in an Animal Model

Animal ModelApplicationObserved EffectDoses Studied
Conscious CatsTopicalDose-dependent miosis caymanchem.com0.01 µg, 0.03 µg, 0.1 µg caymanchem.com
Cynomolgus MonkeysTopicalReduction of intraocular pressure caymanchem.com0.1 µg, 0.3 µg caymanchem.com

Role of Fluprostenol Isopropyl Ester D4 in Drug Discovery and Development Research Paradigms

Facilitating Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Preclinical Settings

Pharmacokinetic (PK) studies investigate how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamic (PD) studies, conversely, examine what the drug does to the organism. The use of deuterated compounds like fluprostenol (B1673476) isopropyl ester-d4 is instrumental in these preclinical evaluations.

In PK studies, fluprostenol isopropyl ester-d4 serves as an ideal internal standard for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). netascientific.comcaymanchem.com When analyzing biological samples (e.g., plasma, tissues) to determine the concentration of the non-labeled drug (fluprostenol isopropyl ester), a known amount of the deuterated standard is added. clearsynth.comaptochem.com Because this compound has nearly identical chemical and physical properties to its non-deuterated counterpart, it behaves similarly during sample extraction, chromatography, and ionization. aptochem.comresearchgate.net However, due to its higher mass, it can be distinguished by the mass spectrometer. aptochem.com This allows for precise and accurate quantification of the parent drug by correcting for any variability or loss during the analytical process. clearsynth.com

The ability to accurately measure drug concentrations over time is fundamental to establishing key PK parameters. These parameters, in turn, are crucial for understanding the drug's behavior in the body.

While this compound is primarily used as an analytical tool, the data it helps generate are essential for understanding the pharmacodynamics of fluprostenol isopropyl ester. By enabling accurate measurement of the drug's concentration in biological systems, researchers can correlate these concentrations with the observed physiological effects. Fluprostenol isopropyl ester is a selective FP prostaglandin (B15479496) receptor agonist. medchemexpress.com Its topical application has been shown to reduce intraocular pressure in animal models, a key therapeutic effect. caymanchem.commedchemexpress.com The precise PK data, obtained using the deuterated standard, allows for the establishment of a clear relationship between the drug concentration at the site of action and the magnitude of the therapeutic response.

Table 1: Preclinical Pharmacodynamic Actions of Fluprostenol Isopropyl Ester

Action Model System Observed Effect
FP Receptor Agonism HEK293 cells expressing human ocular FP receptor EC50 value of 40.2 nM for inducing phosphoinositide turnover. caymanchem.comnetascientific.comcaymanchem.com
Miosis Induction Conscious cats Dose-dependent pupil constriction at topical doses of 0.01, 0.03, and 0.1 μg. caymanchem.comnetascientific.comcaymanchem.com
Intraocular Pressure Reduction Cynomolgus monkey model of ocular hypertension Reduction in intraocular pressure at topical doses of 0.1 and 0.3 μg twice daily. caymanchem.comnetascientific.commedchemexpress.com

Use in Impurity Profiling and Related Substances Analysis of Analogous Compounds for Research Quality Control

The synthesis of complex organic molecules like fluprostenol isopropyl ester can result in the formation of impurities. pharmaffiliates.com These can be starting materials, by-products, or degradation products. Identifying and quantifying these impurities is a critical aspect of quality control in pharmaceutical research and development. pharmaffiliates.com

This compound can be used as an internal standard in analytical methods developed to detect and quantify impurities in batches of fluprostenol isopropyl ester or its analogs. The co-elution of the deuterated standard with the analyte of interest helps to accurately quantify related substances, ensuring the purity and consistency of the active pharmaceutical ingredient (API). pharmaffiliates.com

During the synthesis of deuterated standards themselves, there is a possibility of residual unlabeled drug being present as an impurity. tandfonline.com This "cross-contamination" can interfere with the accurate measurement of the analyte. tandfonline.com Therefore, the characterization of the deuterated standard must include a thorough analysis of its isotopic purity and the absence of significant amounts of the non-deuterated form. caymanchem.comtandfonline.com

The analysis of impurities is not limited to the final drug substance. It is an ongoing process throughout drug development, from early synthesis to the final formulation. pharmaffiliates.com The use of deuterated standards like this compound provides a reliable method for ensuring the quality and safety of the drug candidate.

Table 2: Known Related Substances and Analogs of Fluprostenol Isopropyl Ester

Compound Name Relationship to Fluprostenol Isopropyl Ester
(+)-Fluprostenol Active metabolite. caymanchem.com
15(S)-Fluprostenol isopropyl ester Related substance. caymanchem.com
5-trans Fluprostenol isopropyl ester Related substance. caymanchem.com
13(R),14(R)-epoxy Fluprostenol isopropyl ester Impurity generated during production. glpbio.com
Cloprostenol A related 16-aryloxy prostaglandin analog. google.com

Development and Certification of Reference Standards for Analytical Research

A reference standard is a highly purified compound that is used as a benchmark for analytical measurements. pharmaffiliates.com The development and certification of reference standards are crucial for ensuring the accuracy, consistency, and reliability of analytical data across different laboratories and over time.

This compound is itself developed and used as a certified reference material (CRM). Its intended use is as an internal standard for the quantification of fluprostenol isopropyl ester by GC- or LC-MS. netascientific.comcaymanchem.com The certification of a deuterated standard involves a rigorous process to confirm its chemical identity and purity. This includes determining the degree of deuterium (B1214612) incorporation and ensuring that the level of the unlabeled analyte is below a specified limit. caymanchem.com

The availability of a well-characterized and certified deuterated internal standard is essential for the validation of new analytical methods. clearsynth.com Method validation ensures that an analytical procedure is robust, reliable, and suitable for its intended purpose. clearsynth.com By using a certified reference standard like this compound, researchers can have confidence in the accuracy and precision of their results.

The use of stable isotopically labeled internal standards, such as deuterated compounds, is widely considered best practice in quantitative mass spectrometry. researchgate.net They are fundamental to achieving the high level of precision and accuracy required in regulated bioanalytical studies.

Table 3: Technical Specifications of this compound Reference Standard

Parameter Specification
Formal Name 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5Z-heptenoic-d4 acid, 1-methylethyl ester caymanchem.com
Synonyms Flu-Ipr-d4, 16-m-trifluoromethylphenoxy tetranor PGF2α isopropyl ester-d4, Travoprost-d4 netascientific.comcaymanchem.com
Molecular Formula C26H31D4F3O6 netascientific.comcaymanchem.com
Formula Weight 504.6 netascientific.comcaymanchem.com
Chemical Purity ≥98% (Fluprostenol isopropyl ester) caymanchem.com
Deuterium Incorporation ≥99% deuterated forms (d1-d4); ≤1% d0 caymanchem.com
Supplied As A solution in methyl acetate (B1210297) caymanchem.com
Storage Temperature -20°C caymanchem.com

Future Research Directions and Emerging Applications for Fluprostenol Isopropyl Ester D4

Advanced Analytical Approaches for Trace Analysis in Complex Biological Matrices

The primary and most immediate application of Fluprostenol (B1673476) isopropyl ester-d4 is as an internal standard for quantitative analysis, particularly in the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The presence of four deuterium (B1214612) atoms provides a distinct mass shift from the parent compound, Fluprostenol isopropyl ester, without significantly altering its chemical and physical properties. This is the cornerstone of the stable isotope dilution technique, which is considered the gold standard for quantification in complex biological samples like plasma, urine, or ocular tissues. isolife.nl

Future research will focus on leveraging this standard to develop ultra-sensitive analytical methods capable of detecting minute concentrations of the drug and its metabolites. The ideal internal standard co-elutes with the analyte, experiencing identical conditions during extraction, chromatography, and ionization, thereby correcting for matrix effects and variations in sample processing. iroatech.com By using Fluprostenol isopropyl ester-d4, researchers can develop robust and validated bioanalytical methods essential for detailed pharmacokinetic and metabolic studies. researchgate.net These advanced methods will enable the precise measurement of the compound at the site of action and its systemic distribution, providing critical data for understanding its therapeutic efficacy.

Table 1: Characteristics of this compound as an Ideal Internal Standard

PropertyBenefit in Trace Analysis
Isotopic Labeling (Deuterium) Differentiates standard from the analyte in mass spectrometry with a clear mass shift. iroatech.com
Co-elution with Analyte Experiences and corrects for identical matrix effects and ionization suppression/enhancement. iroatech.com
Chemical Similarity Behaves identically during sample extraction and preparation, correcting for analyte loss.
High Purity Ensures accurate spiking and calibration, leading to precise and reliable quantification. nih.gov

Integration into Systems Biology and Omics Research for Pathway Elucidation

The advent of systems biology and "omics" technologies—particularly metabolomics and lipidomics—offers a holistic view of biological systems. nih.gov The accurate quantification of small molecules is fundamental to these fields, and this is where this compound becomes an enabling tool. thermofisher.com By providing precise measurements of its non-labeled analog, the deuterated standard allows researchers to map the metabolic fate of the drug and its influence on the broader lipidome.

Future studies will integrate quantitative data obtained using this compound into larger systems biology models. For instance, by accurately measuring the levels of Fluprostenol and its subsequent metabolites, researchers can elucidate the specific enzymatic pathways involved in its activation (hydrolysis of the isopropyl ester) and catabolism. caymanchem.com This information is crucial for understanding drug-drug interactions, identifying potential off-target effects, and discovering new biomarkers related to drug response. Stable isotope-resolved metabolomics (SIRM) allows for the unambiguous tracking of atoms through metabolic networks, and while this compound serves as a quantitative standard, its use is a key component of the SIRM analytical workflow. nih.gov

Table 2: Hypothetical Workflow for a Lipidomics Study Using this compound

StepDescriptionRole of this compound
1. Sample Collection Biological samples (e.g., aqueous humor, plasma) are collected from a study cohort.Not directly involved.
2. Sample Preparation Lipids are extracted from the biological matrix.Spiked into each sample at a known concentration to act as an internal standard. thermofisher.com
3. LC-MS/MS Analysis The lipid extract is analyzed to identify and quantify various lipid species.Provides a reference signal for the precise quantification of Fluprostenol isopropyl ester. nih.gov
4. Data Analysis Metabolite levels are normalized and statistically analyzed.Normalizes variations in extraction efficiency and instrument response, ensuring data accuracy. iroatech.com
5. Pathway Mapping Changes in lipid profiles are mapped to known biochemical pathways.Accurate quantitative data allows for confident correlation of Fluprostenol levels with changes in other prostaglandin (B15479496) pathways.

Novel Applications in the Study of Isotope Effects in Biological Systems

The replacement of hydrogen with deuterium can subtly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This occurs because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond as a rate-determining step will proceed more slowly for the deuterated compound. nih.gov

While this compound is designed with deuterium atoms in positions not typically involved in initial metabolism to ensure it behaves like the parent compound, it presents a unique opportunity for mechanistic studies. Future research could investigate if its metabolism exhibits a KIE. For example, if the deuterated heptenoic acid chain is metabolized via beta-oxidation, the enzymes involved might show a preference for the non-labeled compound. Observing a KIE would provide definitive evidence that C-H bond cleavage at that specific position is a rate-limiting step in its metabolic breakdown. researchgate.net Such studies offer a powerful method to probe the mechanisms of drug-metabolizing enzymes like cytochrome P450s. nih.gov

Development of Novel Labeled Analogs for Specific Research Questions

The synthesis of this compound serves as a template for the creation of other novel isotopically labeled prostaglandin analogs. Research into new prostaglandin-based compounds is active, with scientists designing analogs that have different receptor selectivities or combined actions. europeanpharmaceuticalreview.com Building on this, future work could involve synthesizing Fluprostenol with different isotopic labels (e.g., ¹³C, ¹⁵N) or placing labels at different positions on the molecule to answer more specific biological questions. nih.gov

For example, a ¹³C-labeled version could be used in nuclear magnetic resonance (NMR) studies to probe receptor binding interactions. An analog with deuterium placed on the phenoxy ring could be used to investigate the mechanism of enzymes that may modify that part of the molecule. The development of a suite of labeled analogs would provide a versatile toolkit for researchers to dissect the complex pharmacology and metabolism of this important class of drugs.

Table 3: Potential Novel Labeled Analogs and Their Research Applications

Novel Labeled AnalogIsotope & PositionPotential Research Application
Metabolism-Resistant Analog Deuterium at a primary metabolic siteTo create a longer-acting version of the drug by leveraging the kinetic isotope effect. nih.gov
Receptor-Binding Probe ¹³C or ¹⁹F on the core structureTo study drug-receptor interactions using NMR spectroscopy.
Metabolic Pathway Probe ¹³C or ¹⁵N on the ester or acid chainTo trace the complete metabolic fate of the molecule in vivo using mass spectrometry. nih.gov
Alternative Quantitative Standard ¹³C₃-isopropyl ester groupTo provide an alternative internal standard with a different mass shift, useful for multiplexed assays.

Q & A

Q. What is the structural and functional relationship between fluprostenol isopropyl ester-d4 and its non-deuterated counterpart in prostaglandin receptor binding studies?

this compound is a deuterated analog of the FP receptor agonist fluprostenol isopropyl ester. The deuterium substitution typically enhances metabolic stability without altering receptor affinity, making it useful for pharmacokinetic studies. To validate this, researchers should perform competitive binding assays using radiolabeled PGF2α (e.g., ³H-PGF2α) in recombinant FP receptor-expressing cell lines, comparing IC₅₀ values between deuterated and non-deuterated forms . Solubility in DMSO or DMF (≥20 mg/mL) should be confirmed for in vitro dosing .

Q. How can researchers optimize experimental conditions for studying this compound’s effects on intraocular pressure (IOP) in animal models?

For glaucoma-related studies, administer the compound topically as a prodrug (e.g., travoprost, its active metabolite) in ethanol/PBS solutions. Measure IOP via tonometry pre- and post-administration at 6-hour intervals for 24 hours. Include controls with vehicle (ethanol) and non-deuterated fluprostenol to assess deuterium’s impact on hydrolysis rates and bioavailability . Ensure animal protocols adhere to ethical guidelines for ocular studies .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported FP receptor selectivity of fluprostenol derivatives across species?

Discrepancies in receptor selectivity (e.g., human vs. rodent FP receptors) arise from species-specific receptor conformations. Address this by:

  • Conducting cross-species comparative studies using transfected HEK293 cells expressing human, rat, or mouse FP receptors.
  • Performing Schild regression analysis to quantify agonist potency (EC₅₀) and efficacy (Emax) .
  • Validating findings with siRNA knockdowns to confirm receptor-specific effects .

Q. How can biocatalytic retrosynthesis improve the enantiomeric purity of this compound for mechanistic studies?

Traditional chemical synthesis may yield racemic mixtures, complicating stereochemical analysis. A biocatalytic approach involves:

  • KRED (ketoreductase)-catalyzed diastereoselective reduction of enones to establish ω-side-chain stereochemistry.
  • Baeyer-Villiger monooxygenase-mediated oxidation to form lactone intermediates.
  • Late-stage esterification with deuterated isopropanol to introduce the -d4 label. Validate purity via chiral HPLC and ¹H/²H NMR .

Q. What analytical strategies are recommended for assessing stability and degradation products of this compound under varying storage conditions?

  • Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS/MS.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) for 48 hours and quantify photodegradants.
  • Solvent compatibility : Compare decomposition rates in DMSO vs. ethanol using Arrhenius kinetics. Report degradation thresholds as per ICH Q1A guidelines and store at -20°C in amber vials .

Methodological Considerations for Data Interpretation

Q. How should researchers address conflicting data on fluprostenol’s role in adipocyte differentiation?

Contradictory reports (e.g., inhibition vs. no effect) may stem from differences in cell models (primary vs. immortalized) or deuterium’s isotopic effects. Mitigate this by:

  • Standardizing protocols for preadipocyte isolation (e.g., stromal vascular fraction from rat epididymal fat).
  • Using deuterated and non-deuterated compounds in parallel.
  • Quantifying differentiation markers (PPARγ, C/EBPα) via qPCR and lipid accumulation via Oil Red O staining .

Q. What statistical frameworks are appropriate for dose-response studies of this compound in receptor activation assays?

  • Fit sigmoidal dose-response curves using nonlinear regression (e.g., GraphPad Prism).
  • Apply the F-test to compare logEC₅₀ values between deuterated and non-deuterated forms.
  • Report 95% confidence intervals and use ANOVA for multi-group comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.